2-Sulfanylethyl octadec-9-enoate
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Overview
Description
2-Sulfanylethyl octadec-9-enoate is an organic compound that belongs to the class of fatty acid esters It is characterized by the presence of a sulfanyl group attached to an ethyl chain, which is further esterified with octadec-9-enoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylethyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with 2-sulfanylethanol. This reaction can be catalyzed by dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out at room temperature, and the product is purified through standard chromatographic techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylethyl octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
2-Sulfanylethyl octadec-9-enoate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It can be used in the formulation of cosmetics, lubricants, and biodegradable materials.
Mechanism of Action
The mechanism of action of 2-sulfanylethyl octadec-9-enoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. Additionally, the fatty acid moiety can integrate into lipid membranes, influencing membrane fluidity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Octadec-9-enoic acid: A fatty acid with a similar structure but lacking the sulfanyl group.
2-Sulfanylethyl stearate: Similar to 2-sulfanylethyl octadec-9-enoate but with a saturated fatty acid chain.
2-Sulfanylethyl palmitate: Contains a shorter fatty acid chain compared to octadec-9-enoate.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and an unsaturated fatty acid chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H38O2S |
---|---|
Molecular Weight |
342.6 g/mol |
IUPAC Name |
2-sulfanylethyl octadec-9-enoate |
InChI |
InChI=1S/C20H38O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23/h9-10,23H,2-8,11-19H2,1H3 |
InChI Key |
WEMJWKKJHSZRQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCS |
Origin of Product |
United States |
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